1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C7H6Cl2N2OS and a molecular weight of 237.11 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone typically involves the reaction of 4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or ethanol (EtOH) . The reaction conditions often require heating to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: NaH, K2CO3, DMF, EtOH
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Major Products Formed
Substitution: Various substituted pyrimidines
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its antimicrobial, antifungal, or anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
- 4,6-Dichloropyrimidine
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Comparison
1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone is unique due to the presence of both chlorine and methylthio substituents on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H6Cl2N2OS |
---|---|
Molekulargewicht |
237.11 g/mol |
IUPAC-Name |
1-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H6Cl2N2OS/c1-3(12)4-5(8)10-7(13-2)11-6(4)9/h1-2H3 |
InChI-Schlüssel |
DUNQUDGJBRHJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C(N=C1Cl)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.